Quinapyramine sulfate
Overview
Description
Quinapyramine sulfate is an aminoquinaldine derivative known for its potent antitrypanosomal activity. It is primarily used in veterinary medicine to treat trypanosomiasis in various animals, including camels, cattle, cats, dogs, goats, horses, sheep, and swine . This compound is highly effective against Trypanosoma evansi, Trypanosoma vivax, Trypanosoma congolense, and Trypanosoma brucei pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinapyramine sulfate can be synthesized through the reaction of quinapyramine with sulfuric acid. The process involves the formation of a hydrophilic ionic complex using anionic sodium cholate . The complex is characterized by Fourier-transform infrared spectroscopy, differential scanning calorimetry, and X-ray diffraction .
Industrial Production Methods: In industrial settings, this compound is often prepared as a powder for reconstitution. The compound is transformed into a hydrophobic ionic complex using docusate sodium at a molar ratio of 1:2. This complex is then incorporated into lipid nanoparticles for enhanced delivery and efficacy .
Chemical Reactions Analysis
Types of Reactions: Quinapyramine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and primary amines are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted quinapyramine derivatives.
Scientific Research Applications
Quinapyramine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of aminoquinaldine derivatives.
Biology: The compound is employed in research on trypanosomiasis and other parasitic diseases.
Medicine: this compound is used in veterinary medicine to treat trypanosomiasis in various animals.
Mechanism of Action
Quinapyramine sulfate exerts its effects by interfering with DNA synthesis and suppressing cytoplasmic ribosomal activity in the mitochondria of trypanosomes . This inhibition of protein synthesis ultimately leads to the death of the parasite. The compound’s resistance is associated with variations in the potential of the parasite’s mitochondrial membrane .
Comparison with Similar Compounds
- Isometamidium chloride
- Diminazene aceturate
- Pentamidine
Comparison: Quinapyramine sulfate is unique in its ability to interfere with DNA synthesis and suppress cytoplasmic ribosomal activity, making it highly effective against trypanosomes . In comparison, isometamidium chloride and diminazene aceturate also exhibit antitrypanosomal activity but differ in their mechanisms of action and efficacy . Pentamidine, another similar compound, creates cross-links between adenines in Trypanosoma DNA and suppresses type II topoisomerase in the mitochondria .
Properties
IUPAC Name |
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;methyl hydrogen sulfate;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6.2CH4O4S/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;2*1-5-6(2,3)4/h5-9,18H,1-4H3,(H2,19,20,21);2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIPHSLUGLMTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.COS(=O)(=O)O.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20493-41-8 (Parent) | |
Record name | Quinapyramine methylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00420522 | |
Record name | Antrycide methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3270-78-8, 16966-93-1 | |
Record name | Quinolinium, 4-amino-6-[(1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino]-1,2-dimethyl-, methyl sulfate, methyl sulfate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3270-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinapyramine methylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antrycide methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINAPYRAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZS9Z22U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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